tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
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Overview
Description
tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate: is a chemical compound known for its unique structure and potential applications in various fields. It features a spirocyclic hexane ring with two fluorine atoms and an amino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate typically involves multiple steps, including the formation of the spirocyclic hexane ring, introduction of the fluorine atoms, and attachment of the amino group. Specific reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and fluorine chemistry.
Biology: In biological research, this compound may be used to study the effects of fluorinated spirocyclic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biological activity.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate or active ingredient. Its unique structure could lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The spirocyclic structure may also contribute to its unique reactivity and stability.
Comparison with Similar Compounds
- tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride
- This compound methyl ester
Uniqueness: this compound stands out due to its specific combination of a spirocyclic hexane ring, fluorine atoms, and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18F2N2O2 |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-7-10(11(7,12)13)4-6(14)5-10/h6-7H,4-5,14H2,1-3H3,(H,15,16) |
InChI Key |
HGQQSPARBNKOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2(C1(F)F)CC(C2)N |
Origin of Product |
United States |
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